molecular formula C22H32N2O2 B3555041 N,N-DICYCLOHEPTYLPHTHALAMIDE

N,N-DICYCLOHEPTYLPHTHALAMIDE

Cat. No.: B3555041
M. Wt: 356.5 g/mol
InChI Key: RBSQOMRKFYNAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-DICYCLOHEPTYLPHTHALAMIDE is a chemical compound belonging to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by its unique structure, which includes two cycloheptyl groups attached to the nitrogen atoms of the phthalimide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-DICYCLOHEPTYLPHTHALAMIDE typically involves the condensation of phthalic anhydride with cycloheptylamine. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The reaction mixture is heated to promote the formation of the amide bond, resulting in the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: N,N-DICYCLOHEPTYLPHTHALAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of phthalic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-substituted phthalimides.

Scientific Research Applications

N,N-DICYCLOHEPTYLPHTHALAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a histone deacetylase (HDAC) inhibitor, which could have implications in cancer therapy.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of N,N-DICYCLOHEPTYLPHTHALAMIDE involves its interaction with specific molecular targets. As an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other cellular pathways, contributing to its pharmacological effects.

Comparison with Similar Compounds

N,N-DICYCLOHEPTYLPHTHALAMIDE can be compared with other phthalimide derivatives, such as:

    N,N-DICYCLOHEXYLPHTHALAMIDE: Similar structure but with cyclohexyl groups instead of cycloheptyl groups.

    N,N-DIMETHYLPHTHALAMIDE: Contains methyl groups instead of cycloheptyl groups.

    N,N-DIETHYLPHTHALAMIDE: Contains ethyl groups instead of cycloheptyl groups.

Uniqueness: this compound is unique due to its larger cycloheptyl groups, which may influence its steric properties and reactivity compared to other phthalimide derivatives. This structural difference can result in distinct biological and chemical behaviors, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-N,2-N-di(cycloheptyl)benzene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O2/c25-21(23-17-11-5-1-2-6-12-17)19-15-9-10-16-20(19)22(26)24-18-13-7-3-4-8-14-18/h9-10,15-18H,1-8,11-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSQOMRKFYNAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=CC=C2C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N-DICYCLOHEPTYLPHTHALAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-DICYCLOHEPTYLPHTHALAMIDE
Reactant of Route 3
Reactant of Route 3
N,N-DICYCLOHEPTYLPHTHALAMIDE
Reactant of Route 4
Reactant of Route 4
N,N-DICYCLOHEPTYLPHTHALAMIDE
Reactant of Route 5
Reactant of Route 5
N,N-DICYCLOHEPTYLPHTHALAMIDE
Reactant of Route 6
Reactant of Route 6
N,N-DICYCLOHEPTYLPHTHALAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.